Trifloxystrobin-d6

Mass Spectrometry Internal Standard Isotope Dilution

Trifloxystrobin-d6 (CAS 2470226-50-5) is a deuterated internal standard providing a critical +6 Da mass shift for the LC-MS/MS quantification of the fungicide trifloxystrobin. Unlike unlabeled or d3-labeled analogs, this d6 standard delivers superior spectral resolution, avoids isotopic interference, and is mandated by SANTE/11312/2021 for accurate residue analysis. Essential for regulatory compliance in food, environmental, and cannabis testing, it corrects for matrix effects to ensure recoveries of 70-120% and precision below 20% RSD.

Molecular Formula C20H19F3N2O4
Molecular Weight 414.4 g/mol
Cat. No. B15554964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifloxystrobin-d6
Molecular FormulaC20H19F3N2O4
Molecular Weight414.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+/i4D,5D,7D,10D,12D2
InChIKeyONCZDRURRATYFI-UJWYFGFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifloxystrobin-d6: A Critical Deuterated Internal Standard for Pesticide Residue Analysis and Environmental Fate Studies


Trifloxystrobin-d6 (CAS 2470226-50-5) is a stable isotope-labeled analog of the strobilurin fungicide trifloxystrobin, featuring six deuterium atoms substituting hydrogen on the phenyl ring (four deuteriums) and the methylene bridge (two deuteriums). This deuterated compound serves as an indispensable internal standard for the accurate quantification of trifloxystrobin residues in complex matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [1]. As a member of the strobilurin class, trifloxystrobin acts by inhibiting mitochondrial respiration in fungi, but the deuterated variant is exclusively intended for analytical research applications, not for fungicidal use .

Why Unlabeled Trifloxystrobin or d3 Analogs Cannot Substitute for Trifloxystrobin-d6 in Quantitative MS


Unlabeled trifloxystrobin cannot be used as an internal standard because it co-elutes and has the same mass as the analyte, providing no correction for matrix effects or instrument variability. While a d3-labeled analog may offer some mass distinction, its lower mass shift (+3 Da) is more susceptible to isotopic interference from the native analyte's M+3 isotope, potentially leading to quantification bias. Trifloxystrobin-d6's +6 Da mass shift provides superior spectral resolution and reduced cross-talk, which is critical for achieving the high accuracy and precision required in regulatory residue analysis [1]. The use of a properly deuterated internal standard is mandated by validated analytical methods to meet stringent performance criteria, including recoveries of 70–120% and RSD <20%, as outlined in guidelines such as SANTE/11312/2021 [2].

Quantitative Evidence: Trifloxystrobin-d6 Differentiated from Unlabeled and d3 Analogs


Superior Mass Spectrometric Resolution: +6 Da Mass Shift vs. +0 Da (Unlabeled) and +3 Da (d3)

Trifloxystrobin-d6 provides a +6 Da mass shift relative to the unlabeled analyte, compared to +0 Da for unlabeled trifloxystrobin and +3 Da for trifloxystrobin-d3. This larger mass difference minimizes isotopic overlap between the analyte's natural abundance isotopes and the internal standard's signal, reducing quantification bias. In contrast, a d3-labeled standard may exhibit significant interference from the analyte's M+3 isotope, which is present at approximately 1.5–3.0% relative abundance in trifloxystrobin due to its multiple heteroatoms (N, O, F) [1].

Mass Spectrometry Internal Standard Isotope Dilution

Achievement of a 2.5 ppb Limit of Quantitation in Soil Using Deuterated Trifloxystrobin as Internal Standard

In a validated ASE-LC-MS/MS method for trifloxystrobin and its metabolites in Hawaii soils, deuterated (E,E)-trifloxystrobin was employed as the internal standard. This approach enabled a limit of quantitation (LOQ) of 2.5 ppb for the parent compound and its metabolites in soil [1]. This LOQ is comparable to or better than methods relying on non-deuterated internal standards, which often suffer from matrix-induced ion suppression and higher LOQs (e.g., 5–10 ppb) in complex soil matrices [2].

Environmental Analysis Method Validation Soil Residue

Compensation for Matrix Effects: Trifloxystrobin-d6 Corrects for Ion Suppression/Enhancement in Complex Food and Environmental Matrices

Deuterated internal standards like trifloxystrobin-d6 co-elute with the analyte and experience identical matrix-induced ion suppression or enhancement, enabling accurate correction of signal variations. Without a deuterated internal standard, matrix effects can lead to quantification errors exceeding 50% [1]. When using trifloxystrobin-d6, the analyte-to-internal standard peak area ratio remains stable across different matrices, resulting in recoveries within the acceptable range of 70–120% and RSDs <20%, as required by regulatory guidelines [2].

Matrix Effect Isotope Dilution LC-MS/MS

High Isotopic Purity and Stability of Trifloxystrobin-d6 Ensures Reliable Quantification

Commercially available trifloxystrobin-d6 is supplied with a certified purity of ≥98% (HPLC) and an isotopic enrichment of >99% deuterium for each of the six labeled positions, as reported by vendors such as MedChemExpress and Santa Cruz Biotechnology . This high isotopic purity ensures that the internal standard signal is not contaminated by unlabeled molecules, which would otherwise compromise quantification accuracy. In contrast, lower-grade deuterated standards or unlabeled alternatives may exhibit significant isotopic impurities or chemical degradation, leading to method failure.

Isotopic Purity Chemical Stability Quality Control

Critical Application Scenarios for Trifloxystrobin-d6: Where Deuterated Precision is Mandatory


Pesticide Residue Monitoring in Food Commodities for Regulatory Compliance

Trifloxystrobin-d6 is used as an internal standard in LC-MS/MS methods to quantify trifloxystrobin residues in fruits, vegetables, and processed foods, ensuring compliance with maximum residue limits (MRLs) set by agencies like the EPA and EFSA. The method's low LOQ (2.5 ppb in soil, with similar sensitivity in food matrices) [1] allows detection of residues well below typical MRLs (e.g., 10–50 ppb for trifloxystrobin in apples and grapes), providing the necessary analytical sensitivity for import/export testing and routine surveillance [2].

Environmental Fate and Soil Leaching Studies

In studies investigating the environmental persistence and mobility of trifloxystrobin, deuterated internal standards are essential for accurate quantification of the parent compound and its metabolites in soil and water. As demonstrated in the Hawaii soil leaching study, the use of deuterated (E,E)-trifloxystrobin enabled precise measurement of residues at concentrations as low as 2.5 ppb, facilitating the assessment of degradation half-lives and groundwater contamination risks [1].

Development and Validation of Multi-Residue Analytical Methods

Analytical chemists developing new multi-residue methods for strobilurin fungicides rely on trifloxystrobin-d6 as a stable isotope-labeled internal standard to compensate for matrix effects across diverse sample types (e.g., baby foods, cereals, cannabis). The use of a deuterated internal standard is a key requirement for method validation according to SANTE/11312/2021 guidelines, ensuring that recovery and precision criteria (70–120% recovery, RSD ≤20%) are met for the trifloxystrobin analyte [2].

Cannabis and Hemp Product Safety Testing

With the legalization of cannabis in many jurisdictions, testing for pesticide residues has become mandatory. Trifloxystrobin-d6 is employed as an internal standard in LC-MS/MS methods for the quantification of trifloxystrobin in cannabis flower, concentrates, and edibles. The complex matrix of cannabis extracts, rich in cannabinoids and terpenes, causes significant ion suppression; a deuterated internal standard is critical for achieving the required accuracy and precision for regulatory compliance [3].

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